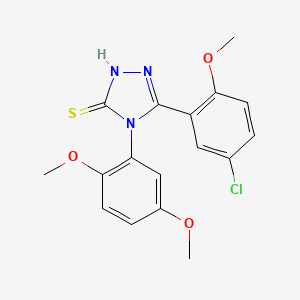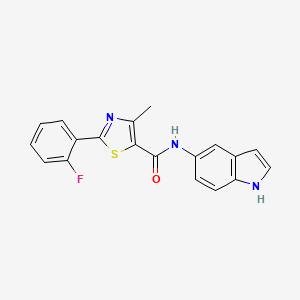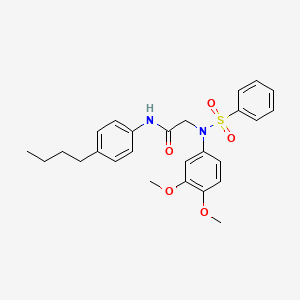
4-(3-chloro-2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(3-chloro-2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 4-(3-chloro-2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is still not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities are due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Its antimicrobial and antifungal activities are thought to be due to its ability to disrupt the cell membrane of microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can cause various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. It has also been shown to reduce pain and fever in animal models. Its antimicrobial and antifungal activities have been demonstrated in vitro studies. Its anticancer activity has been demonstrated in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-chloro-2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively high yield of synthesis, making it suitable for large-scale production. It also exhibits a broad range of activities, making it a versatile compound for various applications. However, one of the limitations is its potential toxicity, which requires caution when handling and using the compound.
Zukünftige Richtungen
There are several future directions for the research of 4-(3-chloro-2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate its potential applications in agriculture, particularly as a fungicide and insecticide. Further studies can also be conducted to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and reduce its potential toxicity.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its applications.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has various potential applications in scientific research. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antimicrobial, antifungal, and anticancer properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-12-14(18)8-5-9-15(12)21-16(19-20-17(21)22)11-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENIWRBFYGZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4691990.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4692006.png)


![3-chloro-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4692041.png)

![3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4692050.png)
![2-methyl-6-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B4692052.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4692102.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)